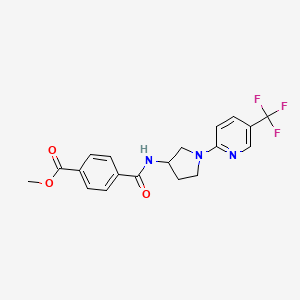

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-28-18(27)13-4-2-12(3-5-13)17(26)24-15-8-9-25(11-15)16-7-6-14(10-23-16)19(20,21)22/h2-7,10,15H,8-9,11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIHCTLXCBNEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and pyrrolidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate features a pyridine ring, a pyrrolidine moiety, and a benzoate ester. The trifluoromethyl group enhances its lipophilicity and biological activity. The synthesis typically involves multi-step reactions starting from readily available pyridine derivatives and employing coupling reactions to form the desired structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter synthesis, impacting neurological pathways.

- Receptor Modulation : The compound can modulate receptor activities, potentially affecting various signaling pathways associated with cellular responses.

Pharmacological Effects

Research indicates that Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate exhibits several pharmacological properties:

- Antineoplastic Activity : Preliminary studies suggest potential anti-cancer properties through the inhibition of tumor cell proliferation.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Data Table of Biological Activity

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study A | Anti-cancer effects | 45.69 μM | Effective against specific cancer cell lines |

| Study B | Neuroprotection | 30 μM | Reduces oxidative stress in neuronal cultures |

| Study C | Enzyme inhibition | 25 μM | Inhibits key enzymes in neurotransmitter synthesis |

Case Studies

- Study on Anticancer Properties : A study evaluated the effects of Methyl 4-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate on various cancer cell lines. Results indicated significant reduction in cell viability at concentrations around 45 μM, suggesting its potential as an anticancer agent.

- Neuroprotective Effects in vitro : In a controlled laboratory setting, the compound was tested on neuronal cells exposed to oxidative stress. The results demonstrated a protective effect, with a notable decrease in apoptosis markers at concentrations as low as 30 μM.

- Enzyme Interaction Studies : Research focused on the interaction of the compound with key enzymes involved in neurotransmitter metabolism showed that it effectively inhibited these enzymes at IC50 values around 25 μM, indicating its potential therapeutic applications in neuropharmacology.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Answer:

The synthesis of this compound involves coupling a pyrrolidin-3-yl carbamate moiety with a trifluoromethylpyridine derivative. A validated approach includes:

- Stepwise coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbamate linkage between the benzoate ester and pyrrolidine intermediate .

- Purification : Recrystallization using sulfinyldimethane (1:2 ratio) as a co-crystallizing agent can isolate intermediates with >95% purity, as demonstrated in analogous carbamate purification protocols .

- Quality control : Monitor reaction progress via HPLC (C18 column, ammonium acetate buffer pH 6.5, UV detection at 254 nm) to ensure minimal residual solvents .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns, particularly the trifluoromethyl group and pyrrolidine ring conformation.

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine ring puckering) by growing single crystals in methanol/water mixtures, as applied to structurally similar benzoate esters .

- Mass spectrometry (HRMS) : Validate molecular weight (expected m/z: ~428.3 g/mol) and detect impurities using ESI+ mode .

Advanced: How can environmental fate studies be designed to evaluate this compound’s persistence and bioaccumulation?

Answer:

Adopt a tiered experimental framework inspired by Project INCHEMBIOL :

- Phase 1 (Lab-scale) : Measure logP (octanol-water partitioning) and hydrolysis rates under varying pH (4–9) to predict abiotic degradation.

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using -labeled compound to track metabolite formation.

- Phase 3 (Ecotoxicology) : Conduct acute toxicity assays on Daphnia magna and Aliivibrio fischeri to model ecosystem risks.

Advanced: How should researchers address conflicting biological activity data in target validation studies?

Answer:

- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to rule out off-target effects at high doses.

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability assays (e.g., MTT) to confirm specificity .

- Structural analogs : Synthesize derivatives lacking the trifluoromethyl group or pyrrolidine carbamate to isolate pharmacophore contributions .

Basic: What are the key structural features influencing this compound’s reactivity and stability?

Answer:

- Trifluoromethylpyridine : Enhances metabolic stability and lipophilicity, but may introduce steric hindrance in coupling reactions .

- Pyrrolidine carbamate : Susceptible to hydrolysis under basic conditions; stability testing in PBS (pH 7.4) at 37°C is advised .

- Benzoate ester : Prone to esterase-mediated cleavage; consider prodrug strategies for in vivo applications .

Advanced: How can theoretical frameworks guide the design of mechanistic studies for this compound?

Answer:

- Ligand-receptor modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, leveraging the trifluoromethyl group’s electronegativity .

- QSAR modeling : Correlate substituent effects (e.g., pyridine ring substitution) with activity data to prioritize synthetic targets .

- Kinetic isotope effects : Incorporate deuterated analogs to probe rate-limiting steps in enzymatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.